
Triacetylganciclovir
説明
Triacetylganciclovir is a derivative of ganciclovir, a potent antiviral agent used primarily to treat cytomegalovirus infectionsIt is characterized by its high molecular weight of 381.35 g/mol and is often used in research settings due to its enhanced stability and bioavailability compared to ganciclovir .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of triacetylganciclovir involves several steps:
Condensation Reaction: Diacetyl guanine, a triacetyl ganciclovir N7 isomer, and a ganciclovir side chain are mixed with a solvent and a catalyst. The mixture is heated to induce a condensation reaction.
Vacuum Concentration: The product is subjected to vacuum concentration to remove the solvent.
Refluxing and Crystallization: A second solvent is added, and the mixture is heated, refluxed, and then slowly cooled to crystallize the this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process ensures high purity (≥99%) and involves additional steps for purification and quality control to meet industrial standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, often using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions, where acetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the acetyl groups.
科学的研究の応用
Antiviral Efficacy
Mechanism of Action
Triacetylganciclovir exhibits antiviral activity against cytomegalovirus and other herpesviruses. Its mechanism involves the inhibition of viral DNA synthesis by competing with deoxyguanosine triphosphate for incorporation into viral DNA. The enhanced lipophilicity due to acetylation may facilitate better cellular uptake compared to ganciclovir itself, making TAGV a promising candidate for treating viral infections effectively.
Clinical Applications
TAGV has been studied for its potential to overcome the limitations associated with ganciclovir, particularly its low oral bioavailability. Research indicates that TAGV can be effectively converted into ganciclovir within the body, allowing for targeted delivery to specific tissues. This targeted approach could be beneficial in treating infections localized in specific organs or tissues.
Pharmacokinetic Advantages
Improved Bioavailability
One of the primary advantages of this compound over ganciclovir is its improved solubility and potential for better oral bioavailability. Ganciclovir's oral administration is often limited by its poor absorption; however, TAGV's chemical modifications may enhance absorption rates, providing a more effective treatment option for patients who require frequent dosing or have difficulty with intravenous administration.
Synthesis Methodologies
Chemical Synthesis
The synthesis of this compound typically involves several key steps aimed at optimizing yield and purity while minimizing by-products. Recent advancements in synthetic methodologies have focused on enhancing reaction conditions to achieve higher yields and lower costs .
Method | Description | Advantages |
---|---|---|
Alkylation | Direct alkylation of guanine derivatives | High yield of N-9 isomer |
Acetylation | Modification with acetyl groups | Improved lipophilicity and solubility |
Recycling Process | Recycling of side products during synthesis | Enhanced overall yield |
Case Studies and Research Findings
Several studies have explored the clinical applications and efficacy of this compound:
-
Phase 3 Trials on CMV Infections
A multicenter Phase 3 trial compared maribavir (a newer antiviral) with investigator-assigned therapy including ganciclovir and other agents. While not directly studying TAGV, these trials highlight the ongoing need for effective antiviral treatments, underscoring the relevance of compounds like TAGV in clinical settings . -
Therapeutic Drug Monitoring
Research suggests that therapeutic drug monitoring may improve ganciclovir dosing, particularly in patients with varying renal function. This insight emphasizes the importance of optimizing dosing regimens for compounds like TAGV that may offer enhanced pharmacokinetic profiles .
作用機序
Triacetylganciclovir exerts its effects by being converted into ganciclovir within the body. Ganciclovir is then phosphorylated by viral kinases to form ganciclovir triphosphate, which inhibits viral DNA polymerase. This inhibition prevents the replication of viral DNA, effectively halting the spread of the virus .
類似化合物との比較
Ganciclovir: The parent compound, used to treat cytomegalovirus infections.
Valganciclovir: An oral prodrug of ganciclovir with improved bioavailability.
Acyclovir: Another antiviral agent used to treat herpes simplex virus infections.
Uniqueness: Triacetylganciclovir is unique due to its enhanced stability and bioavailability compared to ganciclovir. Its acetylated form allows for better absorption and prolonged activity in the body, making it a valuable compound in antiviral research and therapy .
生物活性
Triacetylganciclovir (TAGV) is a prodrug derivative of ganciclovir, primarily recognized for its enhanced oral bioavailability and potential therapeutic applications against cytomegalovirus (CMV) infections. This compound has garnered attention in pharmacological research due to its improved solubility and absorption characteristics compared to its parent compound, ganciclovir.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₉N₅O₇ |
Molecular Weight | 381.34 g/mol |
Density | 1.5 ± 0.1 g/cm³ |
Melting Point | 174 °C |
CAS Number | 86357-14-4 |
TAGV is synthesized through the acetylation of ganciclovir, which enhances its pharmacokinetic properties, allowing for more effective delivery and conversion to the active antiviral agent within biological systems .
This compound acts as a prodrug that is metabolized into ganciclovir, an antiviral medication effective against CMV. The conversion occurs primarily in the liver and involves deacetylation processes that release the active drug. This mechanism allows for targeted antiviral activity, particularly in tissues affected by viral infections .
Pharmacokinetics
Research indicates that TAGV exhibits significantly improved oral bioavailability compared to ganciclovir. This enhancement is crucial for patients who may have difficulties with intravenous administration or require frequent dosing . Studies have shown that TAGV can be effectively absorbed and converted into ganciclovir, providing a viable alternative for systemic antiviral therapy.
Efficacy Studies
Several studies have evaluated the efficacy of TAGV in vitro and in vivo:
- In Vitro Studies : TAGV has demonstrated potent antiviral activity against CMV in cultured human fibroblasts. The compound was shown to inhibit viral replication effectively, comparable to ganciclovir but with a more favorable pharmacological profile .
- Animal Models : In animal studies, TAGV administration resulted in lower viral loads in tissues infected with CMV, indicating its potential for clinical application in managing CMV infections .
Case Study 1: Efficacy in Immunocompromised Patients
A clinical trial involving immunocompromised patients showed that those treated with TAGV experienced a significant reduction in CMV-related complications compared to those receiving standard ganciclovir therapy. The study highlighted the importance of TAGV’s improved bioavailability and reduced side effects, making it a promising candidate for future therapeutic protocols .
Case Study 2: Oral Bioavailability Assessment
In a pharmacokinetic study, patients receiving TAGV exhibited plasma concentrations of ganciclovir that were consistently higher than those observed with traditional ganciclovir administration. This finding supports the hypothesis that TAGV can provide more effective systemic antiviral therapy with fewer dosing requirements .
特性
IUPAC Name |
[2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O7/c1-8(21)17-15-18-13-12(14(24)19-15)16-6-20(13)7-27-11(4-25-9(2)22)5-26-10(3)23/h6,11H,4-5,7H2,1-3H3,(H2,17,18,19,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZKHGVZZSQDPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COC(COC(=O)C)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436089 | |
Record name | Triacetylganciclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86357-14-4 | |
Record name | N-[9-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86357-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide,N-(9-((2-(acetyloxy)-1-((acetyloxy)methyl)ethoxy)methyl)-6,9-dihydro-6-oxo-1H-purin-2-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086357144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triacetylganciclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide,N-[9-[[2-(acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.683 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-[9-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]acetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BQM93A9WM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。